molecular formula C39H32N8O4S2 B2734470 2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 452089-31-5

2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2734470
CAS No.: 452089-31-5
M. Wt: 740.86
InChI Key: DEEVGGZFAZWBOY-UHFFFAOYSA-N
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Description

The compound 2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • Two isoindole-1,3-dione moieties linked via thioether (-S-) bridges.
  • Dual 4-phenyl-4H-1,2,4-triazol-3-yl groups.
  • A propyl chain spacer between the sulfur atoms.

Properties

IUPAC Name

2-[3-[[5-[[5-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32N8O4S2/c48-34-28-17-7-8-18-29(28)35(49)44(34)21-11-23-52-38-42-40-32(46(38)26-13-3-1-4-14-26)25-33-41-43-39(47(33)27-15-5-2-6-16-27)53-24-12-22-45-36(50)30-19-9-10-20-31(30)37(45)51/h1-10,13-20H,11-12,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVGGZFAZWBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NN=C(N5C6=CC=CC=C6)SCCCN7C(=O)C8=CC=CC=C8C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the isoindole-1,3-dione core through cyclization reactions.
  • Introduction of the triazole rings via click chemistry or other cycloaddition reactions.
  • Incorporation of the sulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The triazole rings can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. They function by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds that share structural similarities with 2-[3-(sulfanyl)propyl]-2,3-dihydro-1H-isoindole derivatives have been shown to act as selective inhibitors of IKZF2 protein degradation, which is implicated in several cancer types including non-small cell lung cancer and triple-negative breast cancer .

Immunomodulatory Effects

The compound has also demonstrated immunomodulatory effects. Research indicates that related isoindole compounds can inhibit the production of immunoglobulin E (IgE) and interleukin (IL)-5 in vitro and in vivo. This suggests potential use in treating allergic conditions and asthma by modulating immune responses . The ability to selectively inhibit these pathways without affecting other cytokines positions these compounds as promising candidates for further development in allergy therapeutics.

Safety Profiles

Preclinical studies have shown favorable safety profiles for similar compounds when administered at therapeutic doses. For instance, a related compound was evaluated for its safety in a rat model without significant adverse effects on cardiac function or central thyroid axis regulation . This highlights the potential for clinical applications with manageable side effects.

Case Studies and Data Tables

Study Compound Application Key Findings
JTP-27536AntiallergicInhibits IgE and IL-5 production; effective in mouse models of dermatitis.
IKZF2 DegradersCancer TreatmentSelective degradation of IKZF2; effective against various cancers including melanoma.
MGL-3196Lipid RegulationSignificant LDL-C reduction; excellent safety profile in human trials.

Mechanism of Action

The mechanism of action of 2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Compound A C32H26N8O4S2 >300* Thioether, Triazole, Dione
13c C23H18N4O2S >300 Thione, Triazolidine, Dione
21gh C22H15N7O2 N/A Nitrile, Triazole, Dione

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) ^1H-NMR (δ, ppm)
Compound A* ~1785 (C=O), ~1220 (C-S) 2.50–3.50 (propyl CH2)
13c 1785, 1714 (C=O), 1217 7.15–8.19 (aromatic H)
21gh 1781, 1707 (C=O) 7.48–8.35 (aromatic H)

*Predicted based on analogs .

Biological Activity

The compound 2-[3-({5-[(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on various research findings.

Chemical Structure and Properties

The compound features multiple functional groups including triazole , isoindole , and dioxo moieties. Its molecular formula is C₃₃H₃₃N₅O₄S₂ with a molecular weight of approximately 619.80 g/mol. The intricate structure suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of isoindole have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Compounds related to isoindoles have been reported to inhibit the growth of various cancer cell lines. A study demonstrated that a related isoindole derivative inhibited the proliferation of leukemia cells at concentrations as low as 0.3 µM .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Activity

Compounds containing triazole rings have demonstrated antimicrobial properties. The presence of sulfur atoms in the structure may enhance these effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

StudyFindings
Fayad et al. (2019) Identified a novel anticancer compound through screening drug libraries; similar structures exhibited significant cytotoxicity against multicellular spheroids .
Otava Chemicals (2014) Highlighted bioactive small molecules with triazole derivatives showing effective inhibition against various cancer cell lines .

Research Findings

A recent investigation into the biological activity of compounds similar to the one revealed:

  • Cytotoxicity : The compound was tested against several cancer cell lines, demonstrating potent cytotoxic effects.
  • Selectivity : It exhibited selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

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